

6-Aminopyridazine-3-carboxamide chemical properties

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Compound of Interest

Compound Name: 6-Aminopyridazine-3-carboxamide

Cat. No.: B2708899

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An In-Depth Technical Guide to the Chemical Properties of **6-Aminopyridazine-3-carboxamide**

Introduction

6-Aminopyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. The strategic placement of an amino group at the 6-position and a carboxamide group at the 3-position makes this molecule a highly versatile and valuable building block in the fields of medicinal chemistry and materials science. The pyridazine scaffold itself is a well-established pharmacophore present in numerous biologically active compounds, known for its ability to engage in various non-covalent interactions within biological targets.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of **6-Aminopyridazine-3-carboxamide**, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, storage, and application in experimental settings. **6-Aminopyridazine-3-carboxamide** is typically an off-white solid.^[2] Its key identifiers and physicochemical parameters are summarized below.

Property	Value	Reference
CAS Number	98021-37-5	[3]
Molecular Formula	C ₅ H ₆ N ₄ O	[3]
Molecular Weight	138.13 g/mol	[3]
Synonyms	3-Pyridazinecarboxamide, 6-amino-	[3]
SMILES	<chem>NC(=O)C1=NN=C(N)C=C1</chem>	[3]
Storage Conditions	-20°C, sealed, away from moisture and light	[3]

Computational Data and Drug-Likeness

Computational analysis provides insights into a molecule's potential pharmacokinetic properties. These parameters are crucial in early-stage drug discovery for predicting a compound's behavior in a biological system.

Parameter	Value	Significance in Drug Development
Topological Polar Surface Area (TPSA)	94.89 Å ²	Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value < 140 Å ² is generally favorable.
LogP (Octanol-Water Partition Coeff.)	-0.8423	Measures lipophilicity. The negative value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Acceptors	4	Relates to binding affinity and solubility.
Hydrogen Bond Donors	2	Relates to binding affinity and solubility.
Rotatable Bonds	1	Indicates molecular flexibility, which can influence binding to a target.

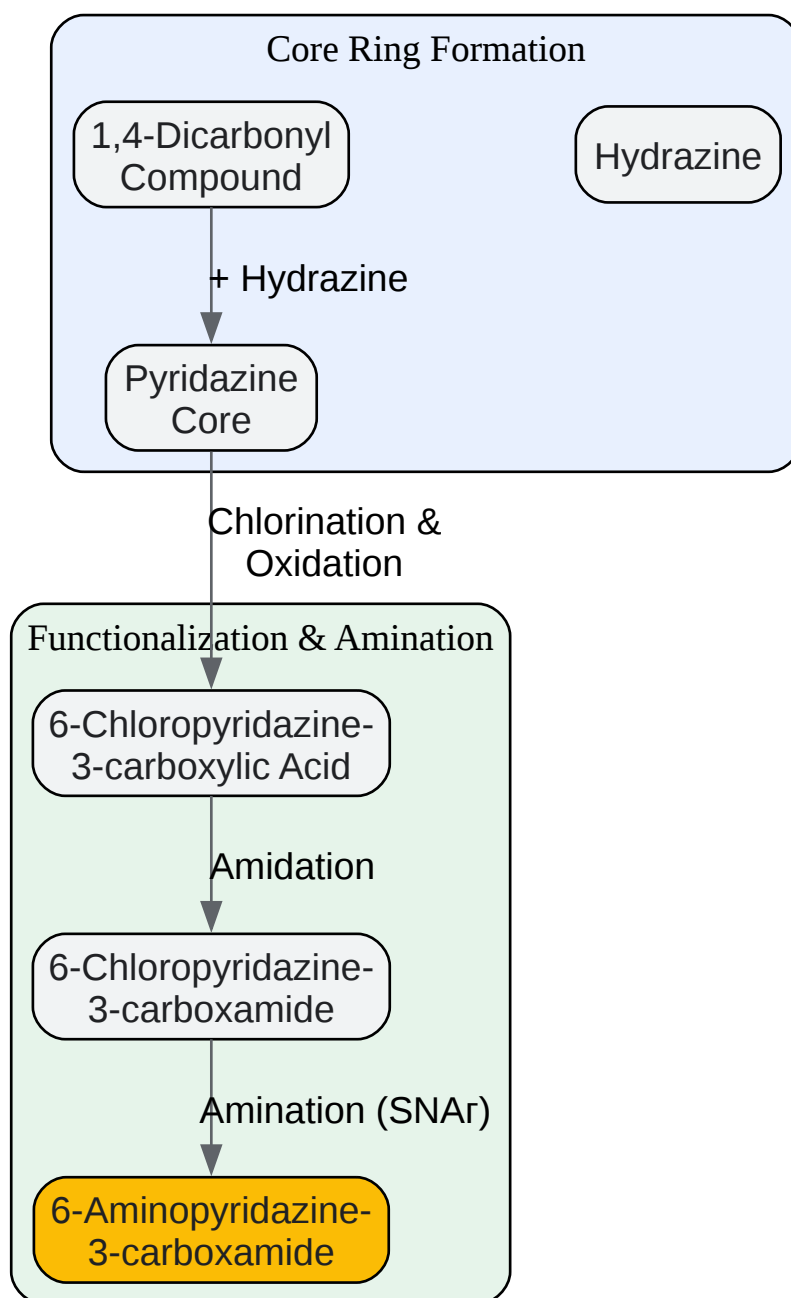
Data sourced from ChemScene.[3]

These values suggest that **6-Aminopyridazine-3-carboxamide** adheres to several principles of drug-likeness, such as Lipinski's Rule of Five, making its scaffold an attractive starting point for library synthesis.

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for the utility of any chemical intermediate. While multiple pathways to the pyridazine core exist, a common and effective strategy for producing **6-Aminopyridazine-3-carboxamide** involves the functionalization of a pre-formed, halogenated pyridazine ring. The core pyridazine ring itself is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine.[4]

A key precursor, 6-Chloropyridazine-3-carboxamide, can be synthesized from 6-chloropyridazine-3-carboxylic acid.[1] The final step involves a nucleophilic aromatic substitution (S_NAr) reaction, where the chloro group is displaced by an amino group.



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Fig. 1: General synthetic workflow for **6-Aminopyridazine-3-carboxamide**.

Experimental Protocol: Amination of 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the chloro-precursor to the final product. The choice of an ammonia source and reaction conditions is critical for achieving high yield and purity.

- **Reagent Preparation:** In a high-pressure reaction vessel, suspend 6-Chloropyridazine-3-carboxamide (1 equivalent) in a suitable solvent such as ethanol.[1]
- **Addition of Ammonia:** Add an excess of aqueous ammonia (e.g., 25% solution) to the vessel. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.
- **Reaction Conditions:** Seal the vessel and heat the mixture. A typical temperature is 100°C for several hours (e.g., 6 hours), with constant stirring to ensure homogeneity.[1] The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow the reaction to proceed at temperatures above its boiling point.
- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to induce crystallization. The product, being a solid, can be isolated by filtration.
- **Purification:** Wash the collected solid with cold water to remove any remaining salts and ammonia. Dry the product under vacuum to yield **6-Aminopyridazine-3-carboxamide**. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Derivatization Potential

The utility of **6-Aminopyridazine-3-carboxamide** as a building block stems from the distinct reactivity of its functional groups. This allows for selective modification to build a diverse library of derivative compounds for screening in drug discovery programs.[5][6]

Fig. 2: Key reactive sites and interaction points on the molecule.

- **Amino Group (Site 1):** The primary amino group at the C6 position is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and alkylation reactions. This site is often targeted to append different side chains to explore structure-activity relationships (SAR).[7]

- Carboxamide Group (Site 2): The carboxamide at the C3 position is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative is also a valuable intermediate for further modifications, such as esterification or the formation of other amide derivatives via coupling chemistry.[2]
- Pyridazine Ring (Site 3): The nitrogen atoms in the aromatic ring are weak bases and can act as hydrogen bond acceptors. This feature is crucial for molecular recognition and binding to biological targets, such as the active sites of enzymes.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridazine ring will appear as doublets in the downfield region (typically 7.0-9.0 ppm). The protons of the primary amine ($-\text{NH}_2$) and the amide ($-\text{CONH}_2$) will appear as broad singlets that are exchangeable with D_2O . Their chemical shifts can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm). The four aromatic carbons will appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **6-Aminopyridazine-3-carboxamide** would be characterized by the following absorption bands.

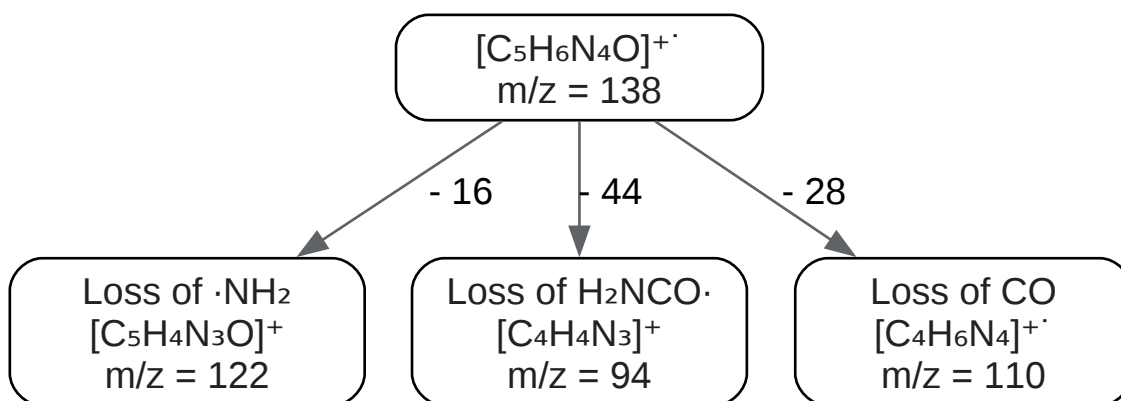
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3100	N-H Stretch (asymmetric & symmetric)	Primary Amine & Amide
1680 - 1640	C=O Stretch (Amide I band)	Carboxamide
1640 - 1550	N-H Bend	Primary Amine & Amide
~1600 - 1475	C=C and C=N Stretch	Pyridazine Ring
1300 - 1000	C-N Stretch	Amine & Amide

Typical ranges sourced from standard IR correlation tables.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.

- **Molecular Ion:** In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 138. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₅H₆N₄O).
- **Fragmentation:** Common fragmentation pathways would involve the loss of small, stable molecules.



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